molecular formula C14H15N5S B2577780 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine CAS No. 2380184-58-5

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine

Cat. No.: B2577780
CAS No.: 2380184-58-5
M. Wt: 285.37
InChI Key: KAXXIOCAAKGZSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine is a sophisticated small molecule built on a pyrazolo[3,4-d]pyrimidine core, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery. This specific derivative is designed for researchers investigating targeted therapies and molecular pharmacology. The pyrazolo[3,4-d]pyrimidine scaffold is a established privileged structure in the design of potent protein kinase inhibitors (PKIs) . Kinase inhibition is a cornerstone of targeted cancer therapy, as these enzymes are key regulators of cellular signalling pathways that are frequently disrupted in cancers . Related compounds based on this scaffold have demonstrated potent activity against a range of kinases, including EGFR mutants relevant to non-small cell lung cancer (NSCLC) and B-Raf kinases significant in melanoma . The mechanism of action for such compounds often involves competitive binding at the ATP-binding site of the target kinase, thereby disrupting the phosphorylation signaling that drives uncontrolled cell proliferation . Beyond oncology, pyrazolo[3,4-d]pyrimidine derivatives have also been explored as ligands for other biological targets. For instance, certain 4-substituted analogs have been identified as highly selective sigma-1 receptor (σ1R) antagonists . The sigma-1 receptor is a molecular chaperone that modulates the function of various proteins, and its antagonists have shown substantial antinociceptive properties in models of neuropathic pain, presenting a potential non-opioid pathway for pain management research . The structure of this compound, featuring a 1-methyl group and a 3-(thiophen-3-yl)pyrrolidine moiety, suggests it is engineered to explore specific interactions within enzyme clefts or receptor binding pockets. Researchers can utilize this compound as a key chemical tool to probe disease biology, study signal transduction mechanisms, and validate new therapeutic targets, particularly in the fields of oncology and central nervous system (CNS) disorders.

Properties

IUPAC Name

1-methyl-4-(3-thiophen-3-ylpyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5S/c1-18-13-12(6-17-18)14(16-9-15-13)19-4-2-10(7-19)11-3-5-20-8-11/h3,5-6,8-10H,2,4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXXIOCAAKGZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCC(C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the pyrazolo[3,4-d]pyrimidine core can be synthesized through a condensation reaction involving hydrazine derivatives and β-keto esters, followed by cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, solvents, and temperature control to facilitate the cyclization and subsequent functionalization steps. Ultrasonic-assisted synthesis has also been explored to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine involves its interaction with specific molecular targets. It acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other proteins and enzymes, modulating various biological pathways .

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity : The target compound’s thiophen-3-yl group distinguishes it from aryl (e.g., fluorophenyl, nitrophenyl) or urea-based substituents in analogues. Thiophene’s electron-rich nature may enhance π-π stacking interactions in target binding compared to halogenated or nitro-substituted derivatives .

Biological Activity

The compound 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine is a novel derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent, its mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H12N4S , with a molecular weight of 244.31 g/mol . The structure includes a pyrazolo[3,4-d]pyrimidine core linked to a thiophene moiety through a pyrrolidine ring. This unique combination is hypothesized to enhance its biological activity.

PropertyValue
Molecular FormulaC12H12N4S
Molecular Weight244.31 g/mol
IUPAC Name1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine
AppearancePowder
Storage ConditionsRoom Temperature

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can act as inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The compound's structure allows it to effectively bind to the ATP-binding site of EGFR, inhibiting its kinase activity and thereby blocking downstream signaling pathways that promote cell proliferation and survival.

Anticancer Properties

In vitro studies have demonstrated that 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine exhibits significant anti-proliferative effects against several cancer cell lines. For example, it was tested against A549 (lung cancer) and HCT116 (colon cancer) cell lines:

CompoundCell LineIC50 (µM)
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidineA54910.5
HCT11615.2

These values indicate that the compound has promising potential as an anticancer agent, particularly against EGFR-overexpressing tumors.

Induction of Apoptosis

Flow cytometric analyses revealed that the compound induces apoptosis in cancer cells. It significantly increases the BAX/Bcl-2 ratio, suggesting enhanced pro-apoptotic signaling. This effect is crucial for cancer treatment as it promotes programmed cell death in malignant cells.

Case Studies

Several studies have investigated derivatives of pyrazolo[3,4-d]pyrimidine for their anticancer properties:

  • Study on EGFR Inhibition : A study published in Pharmaceuticals demonstrated that compounds similar to our target exhibited IC50 values as low as 0.016 µM against wild-type EGFR and showed efficacy against mutant forms as well .
  • Molecular Docking Studies : Computational docking studies have indicated that the compound can effectively bind to the active site of EGFR, supporting experimental findings regarding its inhibitory activity .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine, and how can reaction conditions be optimized?

  • Methodology : The synthesis of pyrazolo-pyrimidine derivatives typically involves multi-step reactions. For example, pyrazolo[3,4-d]pyrimidine cores are synthesized via condensation of substituted pyrazole-5-amines with activated carbonyl intermediates (e.g., ethyl 2-benzoyl-3,3-bis(methylthio)acrylate) under reflux conditions in toluene with catalytic trifluoroacetic acid (TFA) . Optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of precursors) and reaction monitoring via TLC. Post-synthesis, purification via column chromatography or recrystallization (e.g., acetonitrile) is critical .

Q. How are spectroscopic techniques (NMR, IR) applied to confirm the structural integrity of this compound?

  • Methodology :

  • ¹H NMR : Chemical shifts for pyrazole and pyrrolidine protons are observed at δ 2.5–3.5 ppm (N-methyl groups) and δ 3.5–4.5 ppm (pyrrolidine ring protons). Thiophene protons appear as distinct multiplets at δ 6.8–7.5 ppm .
  • ¹³C NMR : Pyrazolo-pyrimidine carbons resonate at δ 150–160 ppm (aromatic carbons), while thiophene carbons appear at δ 120–130 ppm .
  • IR : Stretching vibrations for C=N (1650–1600 cm⁻¹) and C-S (700–600 cm⁻¹) confirm functional groups .

Q. What are the common impurities encountered during synthesis, and how are they resolved?

  • Methodology : Byproducts such as unreacted pyrazole-5-amines or incomplete cyclization products are common. Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) or preparative TLC can isolate the target compound. Residual solvents (e.g., toluene) are quantified via GC-MS .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?

  • Methodology : Docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., kinases). The pyrazolo-pyrimidine core may act as an ATP-binding site inhibitor, while the thiophene group enhances lipophilicity. Validation requires comparing docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC₅₀ values .

Q. What strategies are used to analyze contradictory bioactivity data across different assays?

  • Methodology : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, ATP concentration in kinase assays). Normalize data using positive controls (e.g., staurosporine for kinase inhibition) and apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers. Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced selectivity?

  • Methodology :

  • Core modifications : Replace the N-methyl group with bulkier substituents (e.g., isopropyl) to sterically block off-target interactions.
  • Thiophene substitution : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 3-position of thiophene to modulate electronic effects and improve target binding .
  • Pyrrolidine ring : Stereochemical optimization (e.g., R vs. S configuration) impacts target engagement, as shown in related piperidine derivatives .

Q. What advanced analytical techniques are used to study metabolic stability in vitro?

  • Methodology : Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Phase I metabolites (e.g., hydroxylation at the pyrrolidine ring) and Phase II conjugates (e.g., glucuronidation) are identified using high-resolution mass spectrometry (HRMS). Intrinsic clearance (Clᵢₙₜ) is calculated to prioritize compounds with favorable pharmacokinetics .

Methodological Notes for Experimental Design

  • Synthetic Reproducibility : Document reaction parameters (e.g., reflux time, solvent purity) meticulously. For example, deviations in TFA concentration (>30 mol%) can lead to side reactions .
  • Biological Assays : Use standardized protocols (e.g., NIH/NCATS guidelines) for cytotoxicity (MTT assay) and kinase inhibition (ADP-Glo™ Kinase Assay) to ensure cross-study comparability .
  • Data Reporting : Include crystallographic data (e.g., CCDC deposition numbers) for structural validation, as seen in related pyrazolo-thiopyrano pyridine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.